1,1':2':1''-Terphenyl-4-acetic acid
Description
1,1':2':1''-Terphenyl-4-acetic acid is a polyaromatic compound featuring a terphenyl backbone substituted with an acetic acid group at the 4-position. This compound is of interest in materials science and drug design due to its rigid aromatic structure and functional group diversity.
Properties
Molecular Formula |
C20H16O2 |
|---|---|
Molecular Weight |
288.3g/mol |
IUPAC Name |
2-[4-(2-phenylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C20H16O2/c21-20(22)14-15-10-12-17(13-11-15)19-9-5-4-8-18(19)16-6-2-1-3-7-16/h1-13H,14H2,(H,21,22) |
InChI Key |
LHWRHTLIOVOKOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 1,1':2':1''-Terphenyl-4-acetic acid and analogous compounds:
Key Research Findings
- Reactivity and Stability: The sulfonyl group in 1,2-Thiazetidine-3-acetic acid 1,1-dioxide derivatives renders them moisture-sensitive, hydrolyzing to sulfonic acids, unlike the more stable terphenyl-acetic acid backbone .
Synthetic Accessibility :
- Applications: Terphenyl dicarboxylic acids () are explored in coordination polymers due to their dual carboxylic acid groups, whereas mono-acetic acid derivatives may serve as intermediates in drug synthesis .
Data Tables
Table 1: Physicochemical Properties
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